

FT-IR spectrum of 2-Chloro-4-ethylbenzoic acid

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Compound of Interest

Compound Name: 2-Chloro-4-ethylbenzoic acid

Cat. No.: B13619705

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An FT-IR spectroscopic analysis provides a valuable fingerprint for the identification and characterization of **2-Chloro-4-ethylbenzoic acid**. This guide compares its expected spectral features with related benzoic acid derivatives and provides a detailed experimental protocol for obtaining the spectrum.

Comparison of FT-IR Spectral Data

The FT-IR spectrum of **2-Chloro-4-ethylbenzoic acid** is characterized by vibrational frequencies corresponding to its key functional groups: the carboxylic acid, the substituted benzene ring, the C-Cl bond, and the ethyl group. A comparison with benzoic acid, 2-chlorobenzoic acid, and 4-ethylbenzoic acid allows for a more precise assignment of these vibrational modes.

Functional Group	Vibrational Mode	2-Chloro-4-ethylbenzoic Acid (Expected, cm^{-1})	Benzoic Acid (cm^{-1}) [1][2]	2-Chlorobenzoic Acid (cm^{-1})	4-Ethylbenzoic Acid (cm^{-1}) [3][4] [5]
Carboxylic Acid	O-H stretch (H-bonded)	3300-2500 (broad)	3300-2500 (broad)[1]	3300-2500 (broad)	3300-2500 (broad)
Carboxylic Acid	C=O stretch	~1700-1680	~1700-1680[1]	~1700-1680	~1700-1680
Aromatic Ring	C-H stretch	~3100-3000	~3080-3030[1]	~3100-3000	~3100-3000
Aromatic Ring	C=C stretch	~1600, 1475	~1625-1465[1]	~1600, 1470	~1610, 1490
Alkyl Group	C-H stretch (asymmetric)	~2965	-	-	~2970
Alkyl Group	C-H stretch (symmetric)	~2875	-	-	~2870
Carboxylic Acid	C-O stretch	~1320-1210	~1320-1210[1]	~1310-1200	~1315-1215
Aromatic Ring	C-H out-of-plane bend	~850-800	(multiple bands)	(multiple bands)	~840
C-Cl Bond	C-Cl stretch	~800-600	-	~800-600	-

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

This protocol details the preparation of a solid sample for FT-IR analysis using the KBr pellet method, a common technique for obtaining high-quality spectra of solid organic compounds.[6][7]

Materials:

- **2-Chloro-4-ethylbenzoic acid** (sample)
- Potassium bromide (KBr), IR grade, finely ground and dried
- Agate mortar and pestle
- Hydraulic press with pellet die
- FT-IR spectrometer

Procedure:

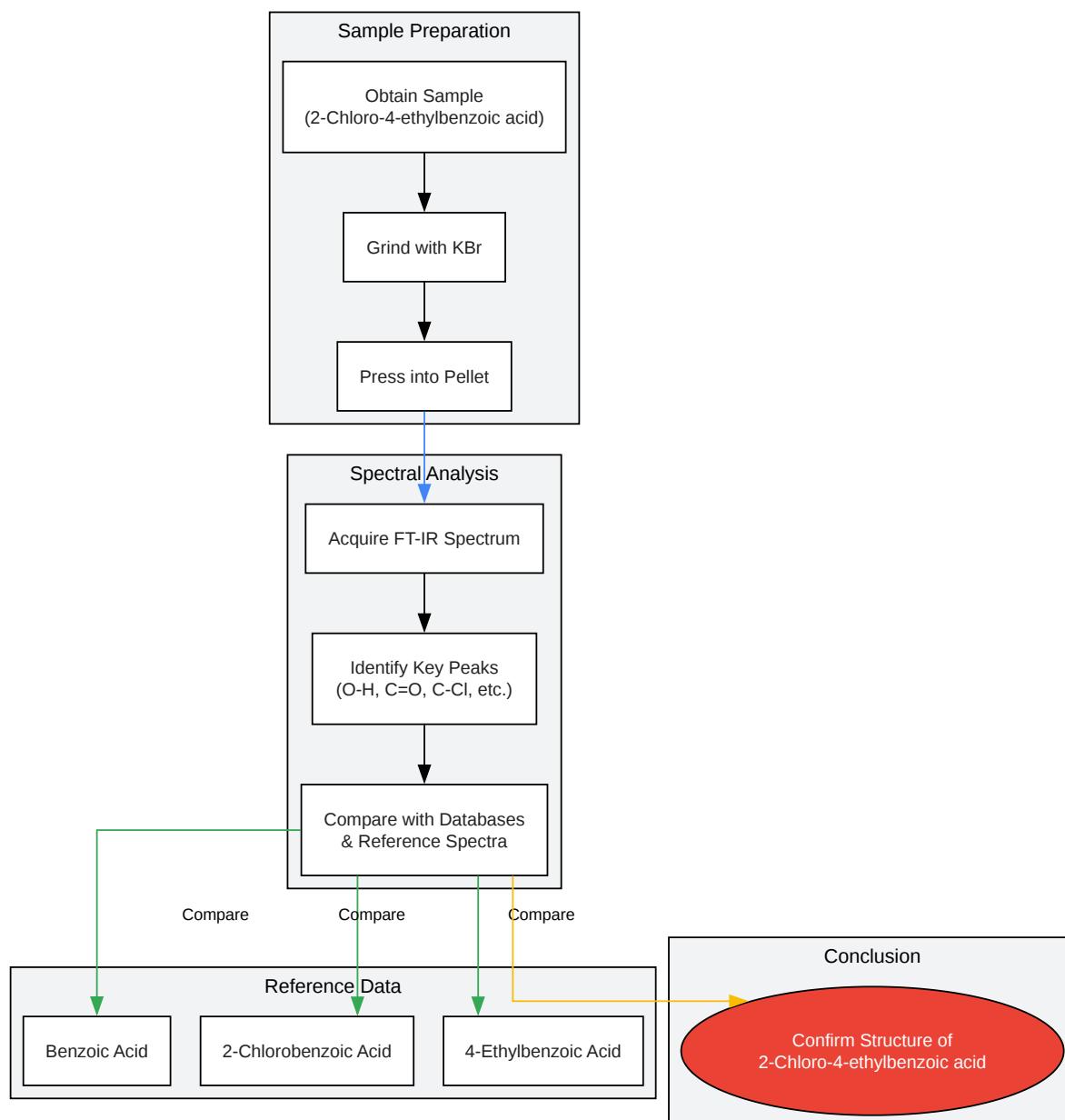
- Sample Preparation:
 - Weigh approximately 1-2 mg of **2-Chloro-4-ethylbenzoic acid**.
 - Weigh approximately 100-200 mg of dry KBr powder.^[6] The ratio of sample to KBr should be in the range of 0.2% to 1%.
 - Combine the sample and KBr in an agate mortar.
 - Grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder. This minimizes light scattering.^[8]
- Pellet Formation:
 - Transfer the ground mixture into a pellet die.
 - Place the die into a hydraulic press.
 - Apply pressure to the die to form a transparent or translucent pellet.^[6]
- Spectral Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum using a blank KBr pellet.^[7]
 - Acquire the sample spectrum.

- The resulting spectrum should show absorbances within an appropriate range, avoiding saturated peaks.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for identifying a chemical compound using FT-IR spectroscopy and comparing it against known alternatives.

FT-IR Spectroscopic Analysis Workflow

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Caption: Workflow for the identification of **2-Chloro-4-ethylbenzoic acid** via FT-IR spectroscopy.

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